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molecular formula C7H10O4 B174112 Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate CAS No. 127956-11-0

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No. B174112
M. Wt: 158.15 g/mol
InChI Key: SOWMVLQIMWETEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227982B2

Procedure details

To a solution of tetrahydro-pyran-4-one (1.3 kg, 12.98 mol) and carbonic acid dimethyl ester (11.69 kg, 129.8 mol) was added solid potassium tert-butoxide (1.89 kg, 16.08 mol) in portions at −10° C. over 2 h under nitrogen protection. The suspension was stirred at room temperature 10 h after the addition. LCMS (215 nm) indicated that tetrahydro-pyran-4-one had been completely consumed. The reaction was acidified by HCl (2 N) to pH 6˜7 and then the phases were separated. The organic phase was washed with water (3 L×2) and the combined aqueous phases were extracted with MTBE (2.5 L×2). The combined organic phase was concentrated under reduced pressure at 25° C. to remove most of MTBE. The residue was distilled out by oil pump (˜200 Pa) at 74° C. to give the title compound as colorless oil (545 g, 26.3%). CHN analysis: calculated (results). C, 53.16; (53.10), H, 6.37; (6.245), N, 0.00; (0.00).
Quantity
1.3 kg
Type
reactant
Reaction Step One
Quantity
11.69 kg
Type
reactant
Reaction Step One
Quantity
1.89 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26.3%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[CH3:8][O:9][C:10](=O)[O:11]C.CC(C)([O-])C.[K+]>>[CH3:8][O:9][C:10]([CH:3]1[C:4](=[O:7])[CH2:5][CH2:6][O:1][CH2:2]1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
1.3 kg
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
11.69 kg
Type
reactant
Smiles
COC(OC)=O
Name
Quantity
1.89 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
had been completely consumed
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water (3 L×2)
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous phases were extracted with MTBE (2.5 L×2)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase was concentrated under reduced pressure at 25° C.
CUSTOM
Type
CUSTOM
Details
to remove most of MTBE
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled out by oil pump (˜200 Pa) at 74° C.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC(=O)C1COCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 545 g
YIELD: PERCENTYIELD 26.3%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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